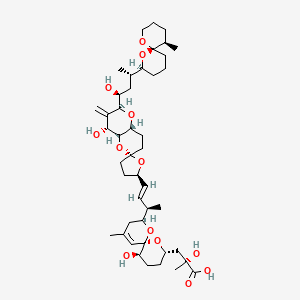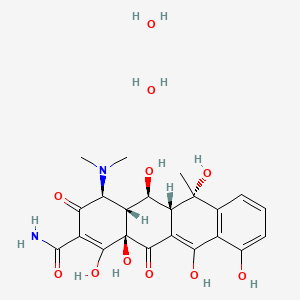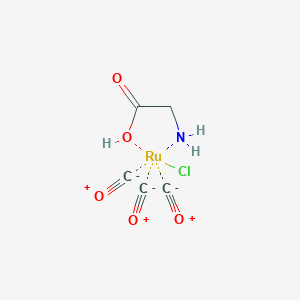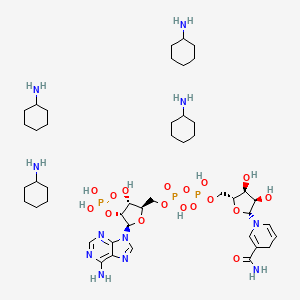
Saxitoxin dihydrochloride
描述
Saxitoxin dihydrochloride is a potent neurotoxin that is commonly found in shellfish and is produced by dinoflagellate and cyanobacterial blooms in seawater or fresh water . It is a certified reference material with a nominal concentration of 20 μg/g in hydrochloric acid . The CAS Number for Saxitoxin dihydrochloride is 35554-08-6 .
Synthesis Analysis
Saxitoxin biosynthesis is catalyzed by eight enzymes encoded in their corresponding sxt core genes. SxtU, one of these genes, encodes a short-chain dehydrogenase that participates in the last step of the STX synthesis .
Molecular Structure Analysis
The molecular structure of Saxitoxin dihydrochloride contains a Rossmann fold with seven β-sheets and eight α-helices in each monomer .
Chemical Reactions Analysis
Saxitoxin-group toxins or paralytic shellfish toxins (PSTs) are neurotoxins produced by certain microorganisms from the Cyanobacteria and Pyrrophyta phylum .
Physical And Chemical Properties Analysis
Saxitoxin dihydrochloride is an amorphous hygroscopic solid . It has a molecular weight of 372.21 g·mol-1 .
科学研究应用
受体靶向: 沙替毒素(STX)以其对各种药理受体的高亲和力和选择性而闻名。最初认为它只靶向电压门控钠通道,但后来发现它还结合到钙通道、钾通道、神经元一氧化氮合酶、STX代谢酶以及河豚中的某些血蛋白(Llewellyn, 2006)。
诊断参考物质: 沙替毒素被用作诊断试剂盒中的参考物质,主要以其二盐酸盐形式使用,因为其游离碱性形式稳定性较差。这种应用对确保科学研究中的准确测量至关重要(Turnbull et al., 2020)。
神经毒性和贝类中毒: 作为一种神经毒性生物碱,沙替毒素及其类似物,即贝类中毒毒素(PSTs),是贝类中毒(PSP)的致病因子。它们与海洋甲藻和淡水蓝藻相关,导致全球范围内的大规模水华。了解PSTs的转化和降解对于开发污染水体和贝类的解毒方法至关重要(Wiese et al., 2010)。
钠通道抑制研究: 沙替毒素对钠通道的抑制是一个重要的研究领域,可以提供关于这些通道生理学的见解。关于沙替毒素结合和其作用机制的研究揭示了关于可兴奋膜功能的宝贵信息(Strichartz et al., 1986)。
药用潜力: 一些PSTs,包括沙替毒素,显示出药用潜力。它们已被探索用于治疗慢性疾病如肛裂和张力型头痛的长期麻醉剂。这突显了对沙替毒素的生物合成和潜在医学应用的深入了解的必要性(Wiese et al., 2010)。
食品安全中的检测和灭活: 已经进行了关于在食品产品如脱脂牛奶中检测和灭活沙替毒素的研究。这对公共健康安全至关重要,特别是在预防食品供应中的沙替毒素污染方面(Lumor et al., 2012)。
分子探针和临床重要性: 沙替毒素是由于其神经毒性特性而成为研究神经过程的重要分子探针。它也是公共卫生问题的来源,突显了其临床重要性(Bower et al., 1981)。
快速检测方法: 已经开发了像激光镊子拉曼光谱法这样的创新方法,用于快速检测沙替毒素。这种技术在红潮检测、医学研究、食品安全甚至战争剂应用中至关重要(Huai et al., 2013)。
安全和危害
Exposure to saxitoxin most commonly occurs following ingestion of certain fish that contain it in their tissues. Ingestion of saxitoxin can cause numbness of the oral mucosa as quickly as 30 minutes after exposure . If sufficient quantities are ingested, Saxitoxin dihydrochloride causes paresthesia (numbness), paralysis, respiratory arrest .
未来方向
属性
IUPAC Name |
[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O4.2ClH/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;;/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H/t4-,5-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAHUGQQOBPXOZ-UIPPETONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189042 | |
| Record name | Saxitoxin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Merck Index] | |
| Record name | Saxitoxin dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in water, Very soluble in methanol; sparingly soluble in ethanol, glacial acetic acid; practically insoluble in lipid solvents, Very soluble in methanol; slightly soluble in ethanol, glacial acetic acid; insoluble in alkalies | |
| Record name | Saxitoxin dihydrochloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Saxitoxin, originally isolated from toxic Alaskan butter clams (Saxidomus giganteus) is actually a family of neurotoxins and includes nesaxitin and gonyautoxin one through four. All block neural transmission at the neuromuscular junction by binding to the surface of the sodium channels and interrupting the flow of Na+ ions; apical vesicles (AV) nodal conduction may be suppressed, there may be direct suppression of respiratory cernter and progressive reduction of peripheral nerve excitability., Marine neurotoxins are natural products produced by phytoplankton and select species of invertebrates and fish. These compounds interact with voltage-gated sodium, potassium and calcium channels and modulate the flux of these ions into various cell types. This review provides a summary of marine neurotoxins, including their structures, molecular targets and pharmacologies. Saxitoxin and its derivatives, collectively referred to as paralytic shellfish toxins (PSTs), are unique among neurotoxins in that they are found in both marine and freshwater environments by organisms inhabiting two kingdoms of life. Prokaryotic cyanobacteria are responsible for PST production in freshwater systems, while eukaryotic dinoflagellates are the main producers in marine waters. Bioaccumulation by filter-feeding bivalves and fish and subsequent transfer through the food web results in the potentially fatal human illnesses, paralytic shellfish poisoning and saxitoxin pufferfish poisoning. These illnesses are a result of saxitoxin's ability to bind to the voltage-gated sodium channel, blocking the passage of nerve impulses and leading to death via respiratory paralysis. Recent advances in saxitoxin research are discussed, including the molecular biology of toxin synthesis, new protein targets, association with metal-binding motifs and methods of detection. The eco-evolutionary role(s) PSTs may serve for phytoplankton species that produce them are also discussed. | |
| Record name | Saxitoxin dihydrochloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Saxitoxin dihydrochloride | |
Color/Form |
White solid | |
CAS RN |
35554-08-6 | |
| Record name | Saxitoxin dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saxitoxin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35554-08-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAXITOXIN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKS19V6FQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Saxitoxin dihydrochloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
